molecular formula C9H6BrFO2 B13253600 (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid

(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid

Cat. No.: B13253600
M. Wt: 245.04 g/mol
InChI Key: WWQDRDUOIGSERO-YVMONPNESA-N
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Description

(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid is a halogenated α,β-unsaturated carboxylic acid characterized by:

  • Z-configuration at the double bond, dictating spatial arrangement.
  • Ortho-bromophenyl substituent, contributing steric bulk and electronic effects.
  • Fluorine atom at the α-carbon, enhancing acidity via electron-withdrawing effects.

Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

(Z)-3-(2-bromophenyl)-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C9H6BrFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5-

InChI Key

WWQDRDUOIGSERO-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C(=O)O)\F)Br

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

  • **Formation of Prop-2-

Biological Activity

(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid is C10H8BrF O2. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity and biological activity, which is critical for drug development.

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its anticancer properties. Research indicates that it can induce apoptosis and inhibit cell proliferation in cancer cell lines.

  • Cell Cycle Arrest : Studies have shown that (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid can arrest the cell cycle at the G1 phase. This effect is crucial for preventing cancer cells from proliferating.
  • Induction of Apoptosis : The compound has been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant for therapeutic strategies targeting resistant cancer types.
  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to confirm these findings.

Study 1: Anticancer Activity

In a study examining the effects of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid on MCF-7 breast cancer cells, researchers found that the compound exhibited an IC50 value of approximately 168 µM. The study demonstrated that treatment with the compound led to:

  • Significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Cell cycle arrest at the G1 phase, confirmed through flow cytometry analysis.

Study 2: Selectivity Profile

A kinase panel assay was conducted to evaluate the selectivity of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid against various kinases. The results indicated that the compound selectively inhibited Aurora A kinase, which is a target in many cancers. Molecular docking studies further elucidated its binding interactions with key amino acid residues within the kinase active site.

Data Tables

PropertyValue
Molecular FormulaC10H8BrF O2
IC50 (MCF-7 Cell Line)168 µM
Mechanism of ActionApoptosis induction
Cell Cycle Phase ArrestedG1 phase
Target KinaseAurora A

Discussion

The biological activity of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid highlights its potential as a therapeutic agent in cancer treatment. Its ability to induce apoptosis and arrest the cell cycle positions it as a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to three analogs (Table 1):

(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid (Cl analog, ortho-substituted).

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid (Cl analog, meta-substituted).

(2Z)-3-(2-Bromophenyl)prop-2-enoic acid (Br analog, lacking fluorine).

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Fluorine Presence Notes/Sources
(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid Not provided C₉H₆BrFO₂ ~245.09* 2-Bromophenyl, 2-fluoro Yes Target compound (inferred)
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid 1563392-40-4 C₉H₆ClFO₂ 200.59 2-Chlorophenyl, 2-fluoro Yes Discontinued
(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid 110915-40-7 C₉H₆ClFO₂ 200.59 3-Chlorophenyl, 2-fluoro Yes Meta-substituted
(2Z)-3-(2-Bromophenyl)prop-2-enoic acid 20595-39-5 C₉H₇BrO₂ 227.05 2-Bromophenyl No Non-fluorinated analog

*Calculated by substituting Cl (35.45 g/mol) with Br (79.90 g/mol) in the chloro-fluoro analog.

Comparative Analysis

Halogen Effects (Br vs. Cl):
  • Electronic Effects: Bromine’s higher electronegativity and polarizability compared to chlorine may enhance resonance stabilization and alter reactivity .
  • Steric Effects: The larger van der Waals radius of Br (1.85 Å vs.
  • Lipophilicity : Bromine’s presence likely elevates logP values, improving membrane permeability but reducing aqueous solubility compared to chlorine analogs .
Fluorine Substitution:
  • Acidity: The α-fluorine increases the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated analogs (pKa ~4–5), enhancing reactivity in esterification or salt formation .
  • Metabolic Stability : Fluorine can reduce metabolic degradation, a critical factor in drug design .
Substituent Position (Ortho vs. Meta):
  • This may influence binding to enzymatic targets .
  • Meta-Substitution : Reduces steric clash, allowing for more flexible interactions but diminishing electronic effects on the carboxylic acid moiety .
Z-Configuration:

The Z-isomer places the bromophenyl and fluorine groups on the same side, creating a distinct dipole moment and spatial arrangement compared to the E-isomer. This configuration could enhance specificity in chiral environments or crystal packing .

Research Implications

  • Medicinal Chemistry : Bromine’s lipophilicity and fluorine’s metabolic stability suggest the target compound may outperform chloro analogs in bioavailability or target engagement, though direct biological data are lacking .
  • Crystallography : Structural studies using programs like SHELX () could resolve conformational differences between analogs, as seen in related bromomethyl-chlorophenyl esters (R factor = 0.036, data-to-parameter ratio = 24.2) .
  • Synthetic Challenges : The discontinuation of chloro-fluoro analogs () may reflect synthetic difficulties or instability, whereas brominated compounds might offer better stability .

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